molecular formula C16H21NO B10801336 N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide CAS No. 794557-15-6

N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide

Cat. No.: B10801336
CAS No.: 794557-15-6
M. Wt: 243.34 g/mol
InChI Key: DGCVBXTWMCFMKR-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene moiety linked to a cyclopentanecarboxamide group. Its structural features make it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with cyclopentanecarboxylic acid or its derivatives. The reaction is usually carried out under conditions that facilitate the formation of the amide bond, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various receptors and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
  • N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamide
  • 1,2,3,4-Tetrahydro-1-naphthylamine

Uniqueness

N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide is unique due to its specific combination of the tetrahydronaphthalene and cyclopentanecarboxamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16(13-7-1-2-8-13)17-15-11-5-9-12-6-3-4-10-14(12)15/h3-4,6,10,13,15H,1-2,5,7-9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCVBXTWMCFMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330004
Record name N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672679
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

794557-15-6
Record name N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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